N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
CAS No.: 156809-40-4
Cat. No.: VC7416950
Molecular Formula: C16H11ClN2O2S
Molecular Weight: 330.79
* For research use only. Not for human or veterinary use.
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide - 156809-40-4](/images/structure/VC7416950.png)
Specification
CAS No. | 156809-40-4 |
---|---|
Molecular Formula | C16H11ClN2O2S |
Molecular Weight | 330.79 |
IUPAC Name | N-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
Standard InChI | InChI=1S/C16H11ClN2O2S/c17-12-6-8-13(9-7-12)19-14(20)10-22-16(19)18-15(21)11-4-2-1-3-5-11/h1-9H,10H2 |
Standard InChI Key | VSKOHMDGOJTWPI-VLGSPTGOSA-N |
SMILES | C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
N-[(2Z)-3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide (Molecular Formula: C₁₆H₁₂ClN₂O₂S; Molecular Weight: 296.3 g/mol) features a thiazolidinone core substituted with a 4-chlorophenyl group at position 3 and a benzamide moiety at position 2 . The (2Z) configuration indicates a planar arrangement of the imine group, critical for stabilizing the conjugated system . Key structural identifiers include:
Spectral Data
While direct spectral data for this compound is limited, analogous thiazolidinones exhibit characteristic IR absorptions at 1630–1650 cm⁻¹ (C=O stretch of the thiazolidinone ring) and 740–750 cm⁻¹ (C-S-C vibration) . ¹H NMR spectra of similar derivatives show signals for aromatic protons (δ 7.2–8.1 ppm) and methylene groups adjacent to sulfur (δ 3.8–4.2 ppm) .
Physicochemical Properties
Property | Value |
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Molecular Weight | 296.3 g/mol |
Melting Point | Not reported |
Solubility | Likely polar aprotic solvents |
LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide likely follows a multi-step protocol analogous to methods described for related thiazolidinones :
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Hydrazide Formation: 4-Chlorobenzoic acid hydrazide is prepared via esterification and subsequent hydrazinolysis.
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Thiazolidinone Cyclization: Reaction with mercaptoacetic acid in the presence of ZnCl₂ as a catalyst forms the thiazolidinone ring .
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Benzamide Conjugation: Acylation with benzoyl chloride introduces the benzamide group.
Key Reaction:
Purification and Validation
Purification typically involves column chromatography (silica gel, benzene:chloroform eluent) followed by recrystallization from ethanol . Purity is assessed via HPLC (>98%), with structural confirmation through FT-IR, NMR, and mass spectrometry .
Applications in Medicinal Chemistry
Drug Design Considerations
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